2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 942070-18-0
Cat. No.: VC13498095
Molecular Formula: C10H13BCl2O2S
Molecular Weight: 279.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942070-18-0 |
|---|---|
| Molecular Formula | C10H13BCl2O2S |
| Molecular Weight | 279.0 g/mol |
| IUPAC Name | 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 |
| Standard InChI Key | OZQVCTOZRVQPCE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the molecular formula C₁₀H₁₃BCl₂O₂S and a molecular weight of 279.0 g/mol . Its structure integrates a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, covalently bonded to a dioxaborolane moiety featuring four methyl groups (Figure 1).
Stereoelectronic Features
The planar thiophene ring confers aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilicity at the boron center. The tetramethyl dioxaborolane group provides steric bulk, influencing reactivity in cross-coupling reactions .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 942070-18-0 | |
| InChIKey | OZQVCTOZRVQPCE-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl | |
| XLogP3 | 3.8 (estimated) |
Synthetic Methodologies
General Synthesis Strategy
The compound is typically synthesized via lithiation-borylation sequences. A representative procedure involves:
-
Lithiation: Treatment of 3-bromo-2,5-dichlorothiophene with n-butyllithium at −78°C in tetrahydrofuran (THF).
-
Borylation: Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Table 2: Optimized Reaction Conditions
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The boron center’s quadrupolar nature complicates ¹¹B NMR analysis, necessitating alternative techniques .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and THF. It is moisture-sensitive, undergoing hydrolysis to form boronic acids under aqueous conditions .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C (decomp.) | DSC |
| LogP | 3.8 | Calculated |
| Stability | Sensitive to hydrolysis |
Spectroscopic Signatures
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene yields biaryl derivatives essential in drug discovery .
Functional Material Precursors
Its dichlorothiophene moiety is leveraged in constructing π-conjugated systems for organic semiconductors and photovoltaic materials .
| Hazard | Precautionary Measure |
|---|---|
| Moisture sensitivity | Use anhydrous solvents |
| Skin irritation | Nitrile gloves, fume hood |
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